1-[4-(Diphenylphosphanyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylphosphanyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a diphenylphosphanyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the diphenylphosphanyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diphenylphosphanyl)phenyl]piperidine typically involves the reaction of piperidine with a diphenylphosphanyl-substituted benzene derivative. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the diphenylphosphanyl-substituted benzene. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the piperidine and enhance its nucleophilicity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Diphenylphosphanyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phosphanyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-[4-(Diphenylphosphanyl)phenyl]piperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the piperidine ring can interact with various biological targets, modulating their function .
Comparison with Similar Compounds
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine: Similar structure but with a phosphorothioyl group instead of a phosphanyl group.
2,6-Bis(diphenylphosphino)pyridine: Contains a pyridine ring instead of a piperidine ring, but with similar diphenylphosphino substituents.
Uniqueness: 1-[4-(Diphenylphosphanyl)phenyl]piperidine is unique due to the combination of the piperidine ring and the diphenylphosphanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61564-21-4 |
---|---|
Molecular Formula |
C23H24NP |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
diphenyl-(4-piperidin-1-ylphenyl)phosphane |
InChI |
InChI=1S/C23H24NP/c1-4-10-21(11-5-1)25(22-12-6-2-7-13-22)23-16-14-20(15-17-23)24-18-8-3-9-19-24/h1-2,4-7,10-17H,3,8-9,18-19H2 |
InChI Key |
IKYKIZUNDUKXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.